3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-9-10-2-3-11-5-7-15(12(11)8-10)13(16)4-6-14/h2-3,8H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKIJNGNHMBWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(CCN2C(=O)CCN)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indoline with Methoxymethyl Chloride
The initial step involves the alkylation of an indoline derivative at the 6-position with methoxymethyl chloride to introduce the methoxymethyl group. This reaction is typically performed in polar aprotic solvents such as dichloromethane or ethanol, often under catalytic conditions using palladium or copper catalysts to facilitate the substitution reaction.
- Solvents: Dichloromethane, ethanol
- Catalysts: Palladium or copper salts
- Conditions: Room temperature to mild heating
- Outcome: Formation of 6-(methoxymethyl)indoline intermediate
This step is crucial for installing the methoxymethyl substituent, which modulates the compound’s chemical and biological properties.
Introduction of the Propan-1-one Side Chain
Following the alkylation, the propan-1-one moiety is introduced at the nitrogen atom of the indoline ring. This can be achieved by reacting the 6-(methoxymethyl)indoline with appropriate acylating agents such as propanoyl chlorides or via nucleophilic substitution with halo-propanones.
- Reagents: Propanoyl chloride or halo-propanone derivatives
- Conditions: Reflux in dipolar aprotic solvents like acetone or ethylene glycol dimethyl ether
- Catalysis: May involve base catalysis or iodide catalysis to improve yield and selectivity
The use of dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether is preferred due to their ability to dissolve reactants and promote nucleophilic substitution reactions efficiently.
Amination of the Propanone Side Chain
The final key transformation involves the introduction of the amino group at the 3-position of the propanone side chain. This is typically achieved by catalytic hydrogenation of a nitro or halo intermediate, or by direct amination using ammonia or amine sources under reductive conditions.
- Catalysts: Palladium on activated carbon (Pd/C)
- Conditions: Slightly elevated hydrogen pressure, room temperature to mild heating
- Solvents: Alcohols or ethers to facilitate salt formation and crystallization of the product
Catalytic hydrogenation is favored as it avoids the formation of disruptive by-products, leading to a cleaner product that often requires minimal purification.
Reaction Conditions and Optimization
Research Findings and Notes
- The use of iodide catalysts such as sodium iodide or potassium iodide significantly improves the conversion rates in the alkylation and acylation steps, especially when less reactive haloacetamides are used.
- Reaction temperatures below 80 °C result in low conversion, while temperatures above 140 °C cause degradation and darkening of the reaction mixture, so maintaining 80–120 °C is optimal for the acylation step.
- The final product is sensitive to oxidation; therefore, it is often isolated as its salt form using inorganic acids like hydrochloric or sulfuric acid to improve stability and crystallinity.
- The catalytic hydrogenation step is carried out under mild conditions to avoid side reactions, and the use of palladium on activated carbon is standard practice for efficient reduction of nitro groups to amines.
- Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity, leveraging the robustness of the catalytic hydrogenation and alkylation steps.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Key Reagents/Catalysts | Solvent(s) | Temperature | Outcome/Product |
|---|---|---|---|---|---|
| 1 | Alkylation of indoline with methoxymethyl chloride | Methoxymethyl chloride, Pd or Cu catalyst | Dichloromethane, ethanol | RT to mild heating | 6-(Methoxymethyl)indoline |
| 2 | Acylation with propanoyl chloride or halo-propanone | Propanoyl chloride, iodide catalyst | Acetone, ethylene glycol dimethyl ether | 80–120 °C | 1-(6-(Methoxymethyl)indolin-1-yl)propan-1-one |
| 3 | Catalytic hydrogenation to introduce amino group | Pd/C, H2 | Alcohols or ethers | RT to mild heating | This compound |
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular mechanisms in cells.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one involves its interaction with specific molecular targets in cells. The indole ring system can bind to various receptors and enzymes, modulating their activity. The amino and methoxymethyl groups can enhance the compound’s binding affinity and selectivity for these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Indoline Ring
Methoxymethyl vs. Hydroxymethyl Substitution
- 3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one (CAS 2091620-39-0): Key Difference: Replacement of methoxymethyl (-OCH₃) with hydroxymethyl (-CH₂OH). 1.2 for methoxymethyl analog). This may affect blood-brain barrier penetration or metabolic stability. Synthesis: Hydroxymethyl derivatives often require protective strategies during synthesis, whereas methoxymethyl groups are more stable under acidic/basic conditions .
Absence of 6-Substituent
- 3-Amino-1-(indolin-1-yl)propan-1-one (CAS 46275-39-2): Key Difference: Lacks the 6-methoxymethyl substituent. Impact: Reduced steric bulk and lipophilicity (MW 190.25 g/mol vs. ~234 g/mol for the target compound). Simpler structure may lower binding specificity in biological targets .
Alternative Substituents in Patented Compounds
- 4-(6-(Benzyloxy)indolin-1-yl)-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbonitrile (EP3222620 B1): Key Difference: Benzyloxy (-OCH₂C₆H₅) and nitro (-NO₂) groups at the 6- and 7-positions. Impact: Increased molecular weight (MW ~500 g/mol) and lipophilicity, likely enhancing affinity for hydrophobic binding pockets but reducing solubility .
Modifications to the Propan-1-one Chain
Amino Group Replacement
- 1-(3-Phenylpropanoyl)indoline (CAS 314284-69-0): Key Difference: Replaces the 3-aminopropan-1-one chain with a 3-phenylpropanoyl group. This may shift activity toward kinase inhibition or anti-inflammatory pathways .
Mannich Base Derivatives
- 3-Amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one (Mannich base): Key Difference: Substitutes indoline with benzimidazole. Impact: Benzimidazole’s planar structure enhances π-π stacking with aromatic residues in enzymes, as seen in antitubercular activity (MIC ≈ 2 µg/mL against M. tuberculosis) .
Comparative Data Table
*Estimated based on analog data.
Biological Activity
3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is an indole derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 234.29 g/mol. Its structure includes an indoline moiety with a methoxymethyl group and an amino group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 234.29 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways.
- Receptor Modulation : It can modulate receptor activities that are essential in neurodegenerative diseases and other disorders.
These interactions suggest that the compound could influence multiple signaling pathways, making it a valuable candidate for further research in medicinal chemistry.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives have shown efficacy against various viral strains by inhibiting viral replication mechanisms.
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammatory responses by modulating cytokine production and inhibiting pro-inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been documented, indicating its potential as an anticancer agent. It may act by disrupting cellular signaling pathways that promote cell survival and proliferation.
Antimicrobial Activity
Preliminary data suggest that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.
Case Studies
Several studies have focused on the biological activity of similar compounds:
- Antiviral Research : A study demonstrated that indole derivatives could inhibit the replication of HIV by targeting specific viral enzymes (PubMed ID: 25457126).
- Anti-inflammatory Effects : Research indicated that certain indole derivatives could significantly reduce inflammation in animal models of arthritis (MDPI Journal).
- Anticancer Activity : A series of indole-based compounds were evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inducing apoptosis (Google Patents).
Future Directions
Given its diverse biological activities, further research is warranted to explore the pharmacokinetics and therapeutic potential of this compound. Future studies should focus on:
- Clinical Trials : Evaluating the safety and efficacy of the compound in human subjects.
- Mechanistic Studies : Understanding the precise molecular mechanisms through which the compound exerts its effects.
- Structural Modifications : Investigating how changes in the chemical structure can enhance biological activity and selectivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A Mannich base synthesis approach is commonly employed for analogous 3-amino-propan-1-one derivatives. For example, refluxing 3-amino-propan-1-one intermediates with formaldehyde and amines in ethanol for 4 hours, followed by recrystallization, yields stable products . Optimization can involve Design of Experiments (DOE) to evaluate variables like solvent choice (e.g., ethyl alcohol vs. acetonitrile), temperature, and stoichiometric ratios of amines. Monitoring reaction progress via TLC or HPLC ensures reproducibility.
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions, particularly the methoxymethyl group on the indoline ring and the amino-propanone backbone.
- X-ray Crystallography : Single-crystal studies (e.g., at 90 K) resolve stereochemical ambiguities, as demonstrated for structurally related indole derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy.
Q. What preliminary biological screening assays are suitable for evaluating this compound?
- Methodological Answer : Prioritize target-agnostic assays such as:
- Antimicrobial Activity : Broth microdilution against Mycobacterium tuberculosis (H37Rv strain) or Gram-positive/negative bacteria, following CLSI guidelines .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC values.
- In Silico ADME Prediction : Tools like SwissADME calculate LogP, solubility, and metabolic stability based on the methoxymethyl group’s electronic effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer : Design analogs with modifications to the indoline or methoxymethyl groups (Table 1). Compare bioactivity and physicochemical properties using assays from Q3. Computational docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., mycobacterial enzymes or cancer-related kinases) .
Table 1 : Comparative SAR Analysis of Analogous Compounds
| Substituent Modifications | Key Properties Affected | Biological Implications |
|---|---|---|
| Methoxy → Ethoxy on indoline | Increased lipophilicity (↑LogP) | Enhanced membrane permeability |
| Amino → Methylamino on propanone | Altered hydrogen-bonding capacity | Reduced target affinity |
| Indoline → Benzothiophene | π-Stacking interactions | Improved enzyme inhibition |
Q. How should contradictory data on biological activity be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound purity. Strategies include:
- Reproducibility Trials : Replicate studies in independent labs with standardized protocols.
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may influence results.
- Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., M. tuberculosis enzymes) confirms mechanism .
Q. What strategies improve synthetic yield and scalability for preclinical studies?
- Methodological Answer :
- Catalysis : Screen Pd/C or Ni catalysts for reductive amination steps.
- Flow Chemistry : Continuous-flow reactors enhance mixing and reduce side reactions.
- Purification : Use preparative HPLC with C18 columns to isolate high-purity batches (>98%) .
Q. How can metabolic stability and toxicity be assessed in vitro?
- Methodological Answer :
- Hepatic Microsomal Assays : Incubate with human liver microsomes (HLM) to measure half-life () and identify CYP450-mediated oxidation.
- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) detect electrophilic intermediates.
- hERG Inhibition : Patch-clamp assays evaluate cardiac toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
